

Standard Operating Procedure for Roxadustat (FG-4592) Handling

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Compound of Interest

Compound Name: *Fa-Gly-Oh*

Cat. No.: *B1214423*

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For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Roxadustat, also known as FG-4592 and bearing the chemical name N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinoliny)carbonyl]-glycine, is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.^[1] By inhibiting PHD enzymes, Roxadustat mimics the body's natural response to hypoxia, leading to the stabilization and accumulation of HIF- α .^{[2][3]} This transcription factor then translocates to the nucleus, dimerizes with HIF- β , and binds to hypoxia response elements (HREs) on target genes.^[4] This action stimulates erythropoiesis, increases endogenous erythropoietin (EPO) production, and improves iron metabolism.^{[2][5]} Roxadustat is primarily investigated for the treatment of anemia associated with chronic kidney disease (CKD).^{[5][6]}

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for Roxadustat is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Roxadustat (FG-4592)

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₁₆ N ₂ O ₅	[6]
Molecular Weight	352.34 g/mol	[7]
Appearance	White to pale green solid	[8]
Solubility		
DMSO	≥17.62 mg/mL; up to 240 mg/mL with sonication	[1]
DMF	50 mg/mL	[8]
Ethanol	≥2.9 mg/mL (with gentle warming and sonication)	[8]
Water	Insoluble (0.1 mg/mL)	[8]
Storage (Powder)	-20°C for up to 3 years	[1][9]
Stock Solution Storage	-80°C for up to 1 year; -20°C for up to 2 months	[1][4][7]

Table 2: Pharmacokinetic Parameters of Roxadustat in Humans

Parameter	Value	Reference(s)
Bioavailability	Orally bioavailable	[1]
Time to Peak Plasma Concentration (Tmax)	~2 hours	[10]
Elimination Half-Life	9.6 - 16 hours in healthy volunteers; ~18 hours in patients with impaired renal function	[6][10]
Plasma Protein Binding	~99%	[6][10]
Apparent Volume of Distribution	22 - 57 L	[6]
Apparent Clearance	1.2 - 2.65 L/h	[6]

Handling and Storage

3.1. Personal Protective Equipment (PPE)

When handling Roxadustat powder, it is essential to use appropriate personal protective equipment to avoid inhalation, and skin and eye contact.[11] This includes:

- Safety glasses or goggles
- Chemical-resistant gloves
- A lab coat
- A NIOSH/MSHA or European Standard EN 149 approved respirator[11]

3.2. Storage

- Powder: Store the solid compound in a tightly sealed container at -20°C for long-term stability (up to 3 years).[1][9]

- **Stock Solutions:** Prepare stock solutions in a suitable solvent such as DMSO.[\[4\]](#) Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[\[4\]](#)

3.3. Solution Preparation

- **In Vitro Studies:** For cell-based assays, dissolve Roxadustat in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[\[12\]](#) Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[\[12\]](#)
- **In Vivo Studies:** For oral administration in animal models, Roxadustat can be formulated as a suspension. A common vehicle is 0.5% sodium carboxymethylcellulose (Na-CMC) in distilled water.[\[13\]](#) For intraperitoneal injections, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, with sonication recommended to aid dissolution.[\[1\]](#) All solutions for in vivo use should be prepared fresh on the day of administration.[\[9\]](#)

3.4. Disposal

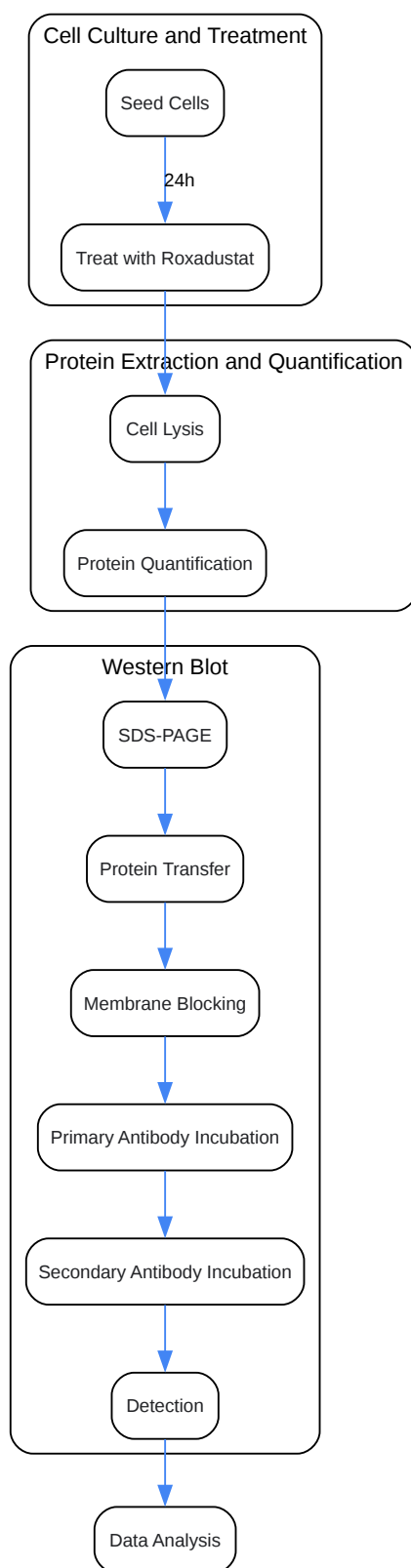
Dispose of unused Roxadustat and contaminated materials in accordance with local, state, and federal regulations for chemical waste.[\[11\]](#) Do not allow the substance to enter drains or surface water.[\[11\]](#)

Experimental Protocols

4.1. In Vitro Experiment: HIF-1 α Stabilization Assay via Western Blot

This protocol describes the detection of HIF-1 α stabilization in cultured cells treated with Roxadustat.

Workflow for HIF-1 α Western Blot



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Caption: Workflow for Western Blot analysis of HIF-1 α stabilization.

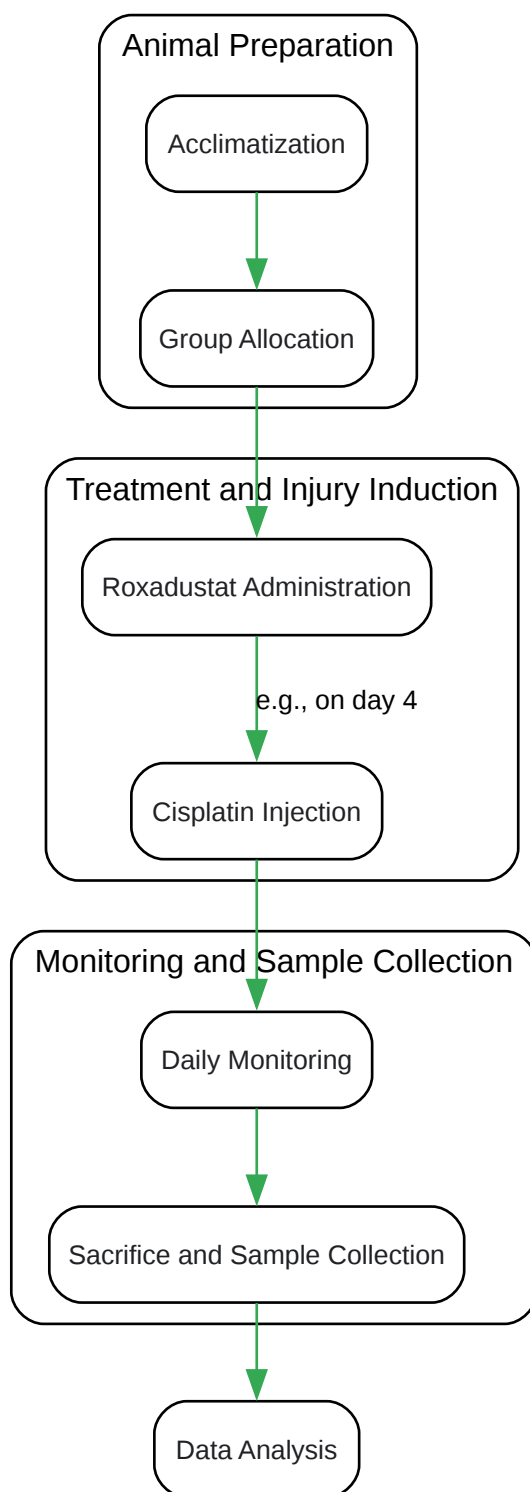
Methodology:

- Cell Culture: Plate cells (e.g., HEK293, Hep3B, or a cell line relevant to the research question) in appropriate culture dishes and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of Roxadustat (e.g., 1, 10, 50 μ M) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, or 24 hours).[\[12\]](#)
- Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[12\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[\[12\]](#)
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-40 μ g) per lane onto an SDS-polyacrylamide gel.[\[12\]](#)
 - Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[\[12\]](#)
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against HIF-1 α (e.g., 1:1000 dilution) overnight at 4°C.[\[3\]](#)[\[14\]](#)
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[1\]](#)
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[1\]](#)
 - A loading control, such as β -actin or GAPDH, should be used to normalize the results.[\[14\]](#)

4.2. In Vivo Experiment: Murine Model of Cisplatin-Induced Acute Kidney Injury

This protocol outlines a study to evaluate the protective effects of Roxadustat in a rat model of acute kidney injury (AKI).

Workflow for In Vivo AKI Model



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Caption: Experimental workflow for a cisplatin-induced AKI model in rats.

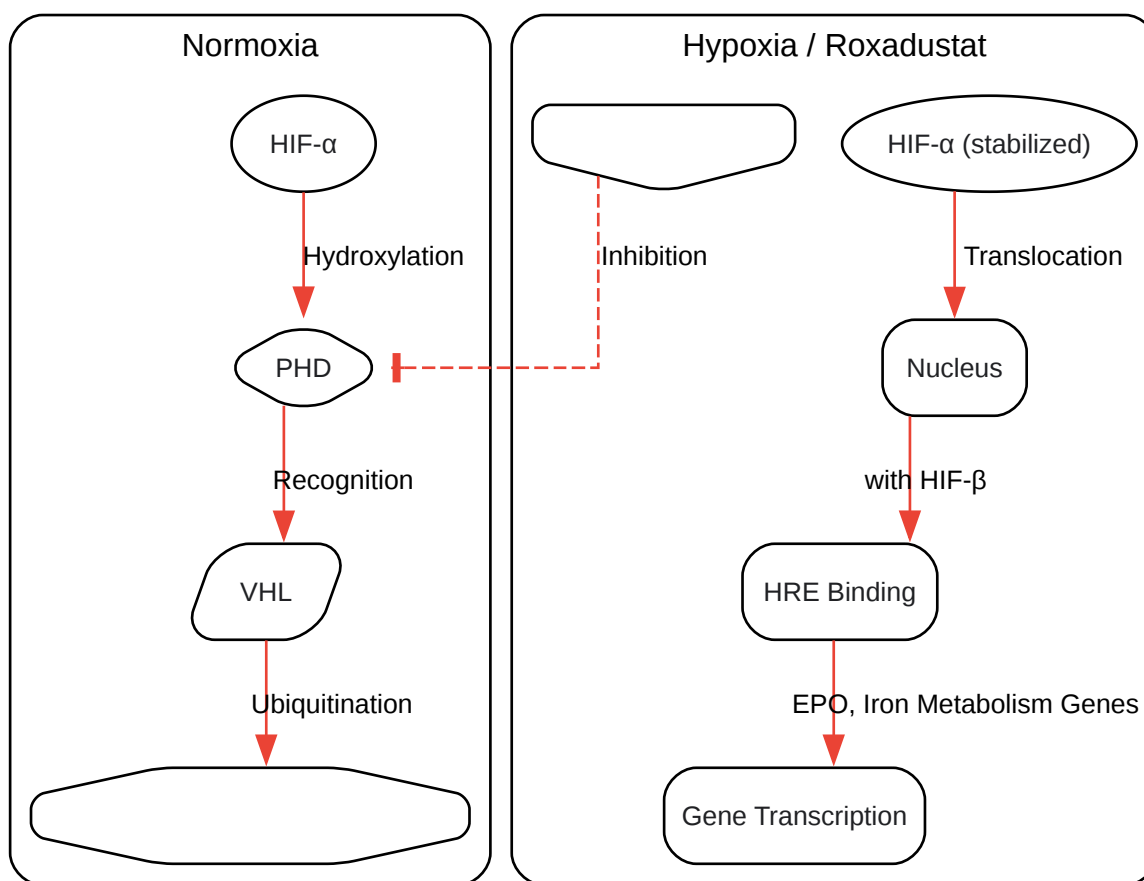
Methodology:

- Animal Acclimatization and Grouping: Acclimate male Wistar rats for at least one week.[15]
Randomly divide the animals into experimental groups (e.g., Sham, Vehicle + Cisplatin, Roxadustat + Cisplatin).[15]
- Drug Administration: Administer Roxadustat (e.g., 10 mg/kg) or the vehicle solution daily via oral gavage for a predetermined period (e.g., 7 days).[15]
- Induction of AKI: On a specified day of the treatment period (e.g., day 4), induce acute kidney injury with a single intraperitoneal injection of cisplatin (e.g., 7 mg/kg).[15]
- Monitoring: Monitor the animals daily for changes in body weight, food and water intake, and overall health.[15]
- Sample Collection and Analysis: At the end of the study (e.g., 72 hours after cisplatin injection), euthanize the animals and collect blood and kidney tissues.
 - Analyze serum for markers of renal function, such as blood urea nitrogen (BUN) and creatinine.[14]
 - Process kidney tissues for histopathological examination (e.g., H&E staining) and molecular analysis (e.g., Western blot for injury and inflammatory markers).[14]

Signaling Pathway

Roxadustat Mechanism of Action

Under normoxic conditions, the α -subunit of HIF is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation.[4][16] Roxadustat, by inhibiting PHD, prevents this degradation, allowing HIF- α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in erythropoiesis and iron metabolism.[2][4]



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Caption: Roxadustat's mechanism of action via HIF-PHD inhibition.

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